![molecular formula C15H10Cl4N6O B5553456 N~1~-{3,5-dichloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5553456.png)

N~1~-{3,5-dichloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related tetrazole compounds often involves complex chemical reactions, focusing on achieving precise structural configurations. For instance, Al-Hourani et al. (2016) detailed the synthesis of a similar tetrazole compound, highlighting the importance of specific reactions in achieving the desired molecular structure (Al-Hourani et al., 2016).

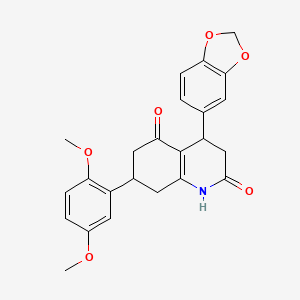

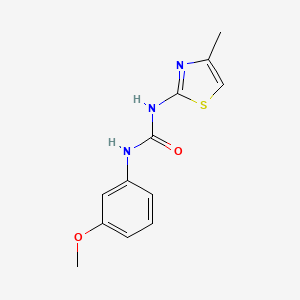

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is characterized by their unique ring systems and substituent groups. Studies like those by Mataka et al. (1989) provide insights into the structural characteristics of related compounds, emphasizing the arrangement of atoms and functional groups (Mataka et al., 1989).

Chemical Reactions and Properties

Tetrazole compounds participate in a variety of chemical reactions, which influence their properties and potential applications. Research by Eynde et al. (1995) on similar compounds demonstrates the versatility of tetrazoles in forming carbon-nitrogen bonds, a key aspect of their chemical reactivity (Eynde et al., 1995).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their practical application. Studies like those by Domańska and Letcher (2000) provide valuable data on the physical characteristics of similar chemical compounds (Domańska & Letcher, 2000).

Chemical Properties Analysis

The chemical properties, including reactivity, functional group behavior, and interaction with other molecules, are essential for understanding the compound's potential uses. Research like that of Khramov et al. (2006) offers insights into the chemical behavior of related compounds, particularly in the context of their reactive sites and potential for forming new compounds (Khramov et al., 2006).

Aplicaciones Científicas De Investigación

Synthesis and Material Applications

Polyimides from Unsymmetrical Diamine

A novel diamine monomer containing triaryl imidazole pendant groups was synthesized for the development of soluble and thermally stable polyimides. These materials exhibited excellent solubility in aprotic polar solvents and high glass transition temperatures, suggesting potential applications in high-performance polymers for electronic and aerospace industries (Ghaemy & Alizadeh, 2009).

Stable Free Radicals

The study on N-Chloroamines led to the observation of amino radicals that interact with oxygen to form stable nitroxide radicals, contributing to the understanding of radical stability and reactivity. This research could inform the development of stable radical-based materials or sensors (Toda et al., 1972).

Aromatic Polyimides

Novel aromatic polyimides were synthesized showing high thermal stability and solubility in organic solvents. Such materials are of interest for applications requiring materials with exceptional thermal stability and processing versatility (Butt et al., 2005).

Catalytic and Binding Activities

Catalyst for Carbon-Nitrogen Bonds

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) was shown to catalyze the formation of carbon-nitrogen bonds. This highlights its potential as a catalyst in organic synthesis, particularly in the formation of benzimidazoles, which are crucial in pharmaceutical research (Eynde et al., 1995).

DNA Binding Activities

Ru(III) complexes were studied for their DNA binding activity, offering insights into the interactions between metal complexes and biological molecules. Such studies are foundational for the development of drugs and diagnostic agents (El-Sonbati et al., 2015).

Molecular Docking and Bioassay Studies

Cyclooxygenase-2 Inhibitor

Synthesis and structure determination of a tetrazole derivative were performed, followed by molecular docking studies to understand its interaction with cyclooxygenase-2 enzyme. Although it showed no inhibition potency, such studies are crucial for drug discovery and molecular design (Al-Hourani et al., 2016).

Propiedades

IUPAC Name |

1-[(E)-[3,5-dichloro-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl4N6O/c16-10-2-1-8(12(18)4-10)7-26-14-9(3-11(17)5-13(14)19)6-21-25-15(20)22-23-24-25/h1-6H,7H2,(H2,20,22,24)/b21-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQVUGRQBIXLRJ-AERZKKPOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2Cl)Cl)C=NN3C(=NN=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2Cl)Cl)/C=N/N3C(=NN=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl4N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-amino-2-pyrimidinyl)-2-(3,4-difluorobenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553378.png)

![8-{[2-(diethylamino)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5553382.png)

![methyl 2-cyano-3-[5-(4-fluorophenyl)-2-furyl]acrylate](/img/structure/B5553390.png)

![1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-[(2-methylphenyl)thio]piperidine](/img/structure/B5553398.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B5553399.png)

![(4aS*,7aR*)-1-(2-chlorobenzoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553406.png)

![2-[({[(2-furylmethyl)amino]carbonyl}amino)methyl]-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5553409.png)

![[5-({2-[(2,4-difluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5553426.png)

![2-methyl-6-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B5553464.png)

![5-ethyl-2,3-dimethyl-N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5553465.png)

![4-(1-azepanyl)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5553469.png)

![5-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5553482.png)